2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H12ClN3/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3H2,1H3 |
InChI Key |
HBAPSBBQPOTGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1C3CC3)C=CN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridine-based precursor, followed by chlorination to introduce the 1-chloroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The 1-chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the imidazo[4,5-c]pyridine scaffold significantly influence molecular weight, polarity, and bioactivity. Key comparisons include:
Table 1: Substituent Impact on Molecular Properties
Key Observations :
- Chloroethyl vs.
- Cyclopropyl vs. Phenyl : Cyclopropyl groups (as in the target and ) reduce steric bulk compared to phenyl (), possibly improving solubility but reducing π-π stacking interactions.
- LogP Trends : Aryl substituents (e.g., phenyl in ) increase hydrophobicity (LogP = 3.28), while alkyl/cyclopropyl groups may lower it, favoring aqueous solubility.
Structural Isomerism and Ring Position
- [4,5-c] vs. [4,5-b] Isomerism : 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine () demonstrates altered electronic properties due to ring nitrogen positioning, affecting binding affinity in biological systems.
Biological Activity
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C18H20ClN3
- Molecular Weight : 313.82 g/mol
- CAS Number : 415908-94-0
Biological Activity Overview
The imidazo[4,5-c]pyridine scaffold is known for diverse biological activities, including:
- Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[4,5-c]pyridine structure can enhance biological activity. The presence of substituents, such as the chloroethyl group, influences the compound's interaction with biological targets.
| Modification | Effect on Activity |
|---|---|
| Chloroethyl Group | Increases lipophilicity and cellular uptake |
| Cyclopropyl Ring | Enhances binding affinity to target receptors |
Case Studies
-
Anticancer Activity
- A study evaluated the compound's efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties. The compound was particularly effective against breast and lung cancer cells.
-
Antimicrobial Effects
- In vitro tests demonstrated that 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
-
Anti-inflammatory Properties
- The compound was tested in animal models for its anti-inflammatory effects. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activities of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine are believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Disruption of Bacterial Cell Walls : Its structural properties allow it to penetrate bacterial membranes effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as chloro-substituted pyridines and cyclopropane-containing amines under basic conditions. For example, reactions may use tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvents, with temperatures maintained between 60–100°C to optimize yield . Purity is enhanced via recrystallization or column chromatography, with structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How do substituents like the 1-chloroethyl and cyclopropyl groups influence the compound’s reactivity?
- Methodological Answer : The 1-chloroethyl group enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions. The cyclopropyl ring introduces steric constraints and electronic effects due to its strained geometry, which can modulate binding affinity in biological assays. Comparative studies of analogs (e.g., methyl vs. cyclopropyl substituents) show altered reaction kinetics in Suzuki-Miyaura couplings .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and ring fusion (e.g., imidazo[4,5-c]pyridine core) .
- HPLC-MS : For purity assessment and detection of byproducts .
- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomerism .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can calculate atomization energies, ionization potentials, and proton affinities. For example, Becke’s 1993 functional achieved <3 kcal/mol deviation in thermochemical data for heterocycles, guiding predictions of stability and reactivity . Solvation effects are modeled using polarizable continuum models (PCM) .
Q. What mechanisms explain conflicting bioactivity data in studies of imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from:
- Substituent Effects : Chlorine enhances halogen bonding in target proteins, but steric bulk (e.g., cyclopropyl) may reduce binding. Compare IC values of 4-chloro-2-(4-chlorophenyl) derivatives (IC = 0.5 µM) vs. non-halogenated analogs (IC > 10 µM) .
- Tautomerism : Prototropic shifts in the imidazole ring (e.g., 1H vs. 3H tautomers) alter electronic properties, affecting assays like fluorescence-based kinase inhibition .
Q. How can photophysical properties (e.g., fluorescence) be tailored for imaging applications?
- Methodological Answer : Time-dependent DFT (TD-DFT) predicts excited-state intramolecular proton transfer (ESIPT) or charge-transfer transitions. For example, 2-hydroxyphenyl-substituted analogs exhibit dual emission due to tautomerism, which is suppressed by electron-withdrawing groups like chlorine . Experimental validation requires UV-vis spectroscopy and fluorescence lifetime measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
